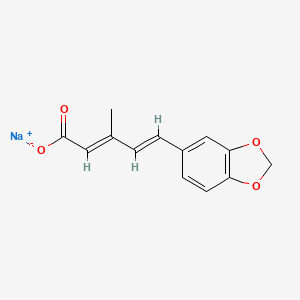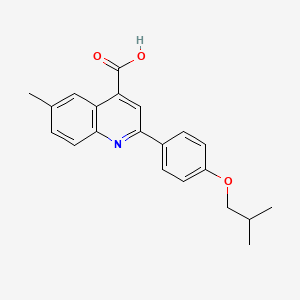![molecular formula C21H23F2N3O2 B6033431 5-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol](/img/structure/B6033431.png)
5-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique structure and properties that make it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 5-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in the progression of diseases. It has also been shown to have antioxidant properties that help protect cells from damage.
Biochemical and Physiological Effects
5-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. It has also been shown to have a low toxicity profile, making it a safe candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol in lab experiments include its unique structure and properties that make it a promising candidate for drug development. It also has a low toxicity profile, making it a safe compound to work with. However, the limitations include the complex synthesis process and the limited availability of the compound.
Orientations Futures
There are several future directions for the research and development of 5-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol. One direction is to further study its mechanism of action and identify specific targets for drug development. Another direction is to optimize the synthesis process to make the compound more readily available for research. Additionally, future studies could focus on the development of new drug formulations that improve the efficacy and bioavailability of the compound.
Méthodes De Synthèse
The synthesis of 5-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 3,4-difluorobenzylamine with 2-pyridinecarboxylic acid to form an intermediate product. This intermediate is then reacted with 2,7-diazaspiro[4.5]decane-1,8-dione to obtain the final product.
Applications De Recherche Scientifique
The unique structure and properties of 5-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol make it a promising candidate for the development of new drugs. This compound has shown potential in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its antimicrobial and antifungal properties.
Propriétés
IUPAC Name |
5-[9-[(3,4-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decane-2-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O2/c22-17-4-2-15(10-18(17)23)12-25-8-1-6-21(13-25)7-9-26(14-21)20(28)16-3-5-19(27)24-11-16/h2-5,10-11H,1,6-9,12-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMDELXUSIQYQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CNC(=O)C=C3)CN(C1)CC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-hydroxy-2-[(1,2,2-trimethylpropylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6033358.png)

![8-bromo-N-(2-methoxyethyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6033374.png)
![2-(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)ethanol](/img/structure/B6033379.png)
![4-(5-{[methyl(methylsulfonyl)amino]methyl}-2-furyl)-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6033385.png)
![2-(4-methoxyphenyl)-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B6033392.png)
![1-{3-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-2-azepanone](/img/structure/B6033400.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(pentyloxy)benzamide](/img/structure/B6033412.png)
![N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B6033416.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B6033418.png)
![1-(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B6033423.png)

